ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so effective that it shows significant inhibitory activity with IC50 values in the nanomolar range .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is normally responsible for driving the cell cycle forward from the G1 phase to the S phase. When CDK2 is inhibited, the cell cycle is disrupted, which can lead to cell death or apoptosis .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Actividad Biológica
Ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes available research findings regarding the biological activities of this compound, highlighting its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives, followed by functionalization to introduce the piperazine and ethyl carboxylate groups.
Table 1: Structural Components of the Compound
Component | Description |
---|---|
Pyrazolo[3,4-d]pyrimidine core | Provides anticancer activity |
Sulfanyl group | Enhances interaction with biological targets |
Piperazine ring | Contributes to pharmacokinetic properties |
Ethyl carboxylate | Affects solubility and bioavailability |
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit eukaryotic protein kinases, which play crucial roles in cancer cell proliferation. The presence of the piperazine moiety in this compound may enhance its ability to penetrate cellular membranes and interact with target proteins.
In Vitro Studies
Several studies have evaluated the anticancer efficacy of related pyrazolo[3,4-d]pyrimidines. For instance:
- A study demonstrated that a derivative with a similar structure exhibited significant inhibitory effects on human hepatoma HepG2 cells with an IC50 value of 1.74 µM when compared to doxorubicin as a control .
- Another investigation highlighted its potential in reducing tumor volumes in vivo by targeting specific kinases associated with cancer progression .
Table 2: Summary of Anticancer Activity
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HepG2 | 1.74 | Protein kinase inhibition | |
Various tumors | Varies | Kinase targeting |
Dual Functionality
Recent findings suggest that this compound may also possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The dual action of anticancer and antimicrobial properties is particularly beneficial for cancer patients who are often immunocompromised.
Case Studies
A study focusing on pyrazolo[3,4-d]pyrimidines reported effective inhibition of bacterial growth in vitro. The compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results that could lead to further development as dual-action therapeutics for cancer patients susceptible to infections .
Table 3: Antimicrobial Efficacy Summary
Bacteria | Compound Tested | Effectiveness |
---|---|---|
Staphylococcus aureus | Ethyl pyrazolo derivative | Significant inhibition |
Escherichia coli | Ethyl pyrazolo derivative | Moderate inhibition |
Propiedades
IUPAC Name |
ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-10-8-24(9-11-25)17(27)13-30-19-16-12-23-26(18(16)21-14-22-19)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVYGPZMVIZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.